molecular formula C10H18O3 B15458786 Ethyl 3-ethyl-4-oxohexanoate CAS No. 61454-96-4

Ethyl 3-ethyl-4-oxohexanoate

Cat. No.: B15458786
CAS No.: 61454-96-4
M. Wt: 186.25 g/mol
InChI Key: UJEWVSMTHNPHKH-UHFFFAOYSA-N
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Description

Significance of β-Keto Esters in Contemporary Organic Synthesis

β-Keto esters are a class of organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. fiveable.mefiveable.me This arrangement of functional groups imparts a unique reactivity that makes them exceptionally versatile building blocks in organic synthesis. fiveable.meresearchgate.net The protons on the carbon atom alpha to both the keto and ester groups are particularly acidic, allowing for the ready formation of enolates. These enolates are potent nucleophiles that can participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. fiveable.mefiveable.me

Their ability to be readily transformed into other functional groups through reactions like hydrolysis, reduction, and decarboxylation further enhances their synthetic utility. fiveable.me Consequently, β-keto esters are indispensable intermediates in the synthesis of a vast range of complex molecules, from pharmaceuticals to natural products. researchgate.netresearchgate.netgoogle.com

Strategic Importance of Ethyl 3-ethyl-4-oxohexanoate as a Synthetic Precursor and Intermediate

Within the broad class of β-keto esters, this compound stands out due to its specific substitution pattern. The presence of an ethyl group at the alpha position provides a defined stereocenter and influences the steric and electronic environment of the reactive sites. This makes it a strategic precursor for the synthesis of target molecules with specific stereochemical requirements.

Its structure is particularly well-suited for the construction of substituted carbocyclic and heterocyclic frameworks. The combination of the ketone and ester functionalities allows for sequential or domino reactions, enabling the efficient assembly of complex molecular scaffolds. Researchers leverage the reactivity of this compound to introduce specific fragments and build molecular complexity in a controlled and predictable manner.

Historical Context of Related β-Keto Ester Chemistry

The chemistry of β-keto esters has a rich history, with the discovery of the acetoacetic ester synthesis by Geuther in 1863 marking a pivotal moment. researchgate.net This reaction, involving the alkylation of a β-keto ester enolate, became a cornerstone of synthetic organic chemistry for its ability to form new carbon-carbon bonds. researchgate.net Another foundational reaction is the Claisen condensation, which allows for the synthesis of β-keto esters from simpler ester starting materials. fiveable.meresearchgate.net

Over the decades, our understanding of β-keto ester reactivity has expanded significantly. The development of new reagents and catalysts has enabled more selective and efficient transformations. For instance, the use of palladium catalysis in the reactions of allylic β-keto esters has opened up new avenues for synthetic innovation. nih.gov This historical progression has laid the groundwork for the strategic use of specialized β-keto esters like this compound in modern synthetic challenges.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61454-96-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 3-ethyl-4-oxohexanoate

InChI

InChI=1S/C10H18O3/c1-4-8(9(11)5-2)7-10(12)13-6-3/h8H,4-7H2,1-3H3

InChI Key

UJEWVSMTHNPHKH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OCC)C(=O)CC

Origin of Product

United States

Physicochemical Properties and Spectroscopic Data

The fundamental physical and chemical properties of ethyl 3-ethyl-4-oxohexanoate are crucial for its handling, purification, and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 61454-96-4 nih.govepa.gov
Appearance Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Spectroscopic data provides the definitive structural identification of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Signals
¹H NMR Data not available
¹³C NMR Spectrum available nih.gov
Mass Spectrometry (GC-MS) NIST Number: 293074 nih.gov
Infrared (IR) Spectroscopy Vapor Phase IR Spectrum available nih.gov

Chemical Reactivity and Mechanistic Studies of Ethyl 3 Ethyl 4 Oxohexanoate

Fundamental Reaction Types of β-Keto Esters

The characteristic reactivity of β-keto esters like Ethyl 3-ethyl-4-oxohexanoate stems from the presence of both a ketone and an ester functional group, separated by a methylene (B1212753) group. This unique structural feature allows for a variety of fundamental chemical transformations.

Keto-Enol Tautomerism and its Chemical Implications

β-Keto esters exhibit keto-enol tautomerism, an equilibrium between the keto form and the enol form. wikipedia.org In the case of this compound, the equilibrium lies between the ketone-containing structure and its enol tautomer, where a hydroxyl group is attached to one of the carbons of a carbon-carbon double bond.

The enol form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen of the ester, as well as by conjugation of the C=C double bond with the C=O of the ester. The position of this equilibrium is influenced by factors such as the solvent, with less polar solvents favoring the hydrogen-bonded enol form.

This tautomerism has significant chemical implications as the molecule can react as either a ketone or an enol. The keto form undergoes reactions typical of ketones, while the enol form provides a nucleophilic C=C double bond, and the enolate, its conjugate base, is a key intermediate in many reactions.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the ketone group in this compound is electrophilic and susceptible to nucleophilic attack. ncert.nic.in This leads to nucleophilic addition reactions, where a nucleophile adds to the carbonyl carbon, and the oxygen atom is subsequently protonated, typically in an acidic workup, to form a tertiary alcohol. The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral intermediate. ncert.nic.in

Furthermore, the enol form can undergo conjugate or 1,4-addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. pressbooks.pubfiveable.me This type of reaction is particularly common with soft nucleophiles.

α-Alkylation and Acylation Reactions

The protons on the α-carbon (the carbon between the two carbonyl groups) of β-keto esters are significantly acidic due to the electron-withdrawing effect of both the ketone and the ester groups. Consequently, this compound can be readily deprotonated by a suitable base, such as an alkoxide, to form a resonance-stabilized enolate ion.

This enolate is a potent nucleophile and can participate in SN2 reactions with alkyl halides, a process known as α-alkylation. libretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds at the α-position. The acetoacetic ester synthesis is a classic example of this type of reaction, which allows for the synthesis of ketones from alkyl halides. libretexts.org Similarly, the enolate can react with acyl halides or anhydrides in an α-acylation reaction to introduce an acyl group. organic-chemistry.org

ReactionReagentsProduct Type
α-Alkylation1. Base (e.g., NaOEt) 2. Alkyl halide (R-X)α-Alkyl-β-keto ester
α-Acylation1. Base (e.g., NaOEt) 2. Acyl halide (RCOCl)α-Acyl-β-keto ester

Hydrolysis and Transesterification Reactions of the Ester Group

The ester functional group in this compound can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding β-keto carboxylic acid and ethanol. biosynth.com The resulting β-keto acid is prone to decarboxylation upon heating, yielding a ketone.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic for the attack of water. In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Transesterification is a related reaction where the ethyl group of the ester is exchanged for a different alkyl group by reacting the ester with another alcohol in the presence of an acid or base catalyst.

Advanced Reaction Mechanisms

Beyond the fundamental reactions, the structure of this compound allows for its participation in more complex, named reactions that are cornerstones of organic synthesis.

Aldol (B89426) and Claisen Condensation Pathways

While aldehydes and ketones undergo the Aldol condensation, the analogous reaction for esters is the Claisen condensation . allen.inlibretexts.org This reaction is fundamental to the chemistry of esters possessing α-hydrogens. allen.in In a Claisen condensation, two ester molecules react in the presence of a strong base to form a β-keto ester. masterorganicchemistry.com

The mechanism involves the deprotonation of the α-carbon of one ester molecule to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. jove.com The subsequent elimination of an alkoxide leaving group from the tetrahedral intermediate results in the formation of the β-keto ester product. jove.com The reaction is driven to completion by the deprotonation of the newly formed, highly acidic β-keto ester. masterorganicchemistry.comjove.com

A "crossed" Claisen condensation can occur between two different esters. libretexts.org For a synthetically useful outcome, one of the esters should not have any α-hydrogens to prevent a mixture of products. allen.in this compound itself can be synthesized via a crossed Claisen condensation between ethyl propionate (B1217596) and ethyl butyrate, or it can serve as a precursor in further condensation reactions.

The intramolecular version of the Claisen condensation is known as the Dieckmann condensation, which is used to form cyclic β-keto esters. allen.in

In-depth Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

A comprehensive and scientifically accurate article focusing solely on the chemical reactivity and mechanistic studies of this compound, as per the detailed outline requested, cannot be generated at this time. Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific research data for this particular compound.

While this compound is a known chemical entity, identified by its CAS number 61454-96-4, detailed experimental studies on its specific reactions—such as the reduction of its ketone moiety, its use in cyclization reactions for heterocycle formation, or its derivatization—are not available in the public domain.

The provided outline requests in-depth information on topics including:

Comparative Reactivity with Related β-Ketoesters.

To provide a "thorough, informative, and scientifically accurate" article on these specific points requires published research, including experimental data, reaction yields, and mechanistic investigations directly involving this compound. Such specific data is not present in the available scientific literature.

While it is possible to discuss the general reactivity of the broader class of α-alkyl-β-ketoesters, this would not adhere to the strict instruction to "focus solely on the chemical Compound 'this compound'." Generating content by extrapolating from related compounds without direct evidence would be speculative and would not meet the required standards of scientific accuracy for this specific molecule.

Therefore, to ensure the integrity and accuracy of the information provided, the generation of the requested article is not possible. Further research and publication in the field of synthetic organic chemistry would be required to provide the specific details needed to fulfill this request.

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 Ethyl 4 Oxohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to map out the structure of a molecule. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the compound's structure.

While specific experimental ¹H NMR data for Ethyl 3-ethyl-4-oxohexanoate is not widely published, a detailed interpretation can be predicted based on its molecular structure. The spectrum is expected to show distinct signals corresponding to the 18 protons in their unique chemical environments. Key expected signals would include two triplets from the terminal methyl groups of the ethyl substituents, and two quartets from their adjacent methylene (B1212753) groups. The protons on the carbon backbone would exhibit more complex splitting patterns (multiplets) due to coupling with neighboring protons.

Predicted ¹H NMR Data Interpretation:

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-O-CH₂-CH₃ ~ 4.1-4.2 Quartet (q) 2H
-CH(CH₂CH₃)- ~ 3.4-3.6 Multiplet (m) 1H
-CO-CH₂-CH₃ ~ 2.5-2.7 Quartet (q) 2H
-CH-CH₂-CO- ~ 2.5-2.7 Multiplet (m) 2H
-CH(CH₂CH₃)- ~ 1.6-1.8 Multiplet (m) 2H
-O-CH₂-CH₃ ~ 1.2-1.3 Triplet (t) 3H
-CO-CH₂-CH₃ ~ 1.0-1.1 Triplet (t) 3H

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For this compound, ten distinct carbon signals are expected. Public databases contain computed ¹³C NMR data, which aids in the preliminary assignment of carbon resonances. nih.govspectrabase.com The two carbonyl carbons (ester and ketone) are expected to resonate at the lowest field (highest ppm values), while the aliphatic carbons will appear at higher fields. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Computed ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm) Predicted Multiplicity (from DEPT)
C=O (Ketone) ~210 C
C=O (Ester) ~170 C
-O-CH₂- ~61 CH₂
-CH- ~55 CH
-CH₂-CO- ~45 CH₂
-CO-CH₂- (Ketone side) ~36 CH₂
-CH-CH₂- (Ethyl side) ~25 CH₂
-O-CH₂-CH₃ ~14 CH₃
-CO-CH₂-CH₃ ~12 CH₃

For a molecule with several overlapping signals in the 1D NMR spectra, two-dimensional (2D) NMR techniques are essential for definitive structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. For instance, it would show a clear correlation between the triplet and quartet signals within each of the three ethyl groups, confirming their connectivity. It would also map the couplings between the protons on the molecular backbone (C2, C3, and the ethyl group at C3).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These ¹H-¹³C correlation experiments are used to assign protons to their directly attached carbons. Each cross-peak in an HSQC spectrum links a specific proton signal to a specific carbon signal, providing unambiguous C-H bond correlations and confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying quaternary carbons (like the carbonyl carbons) and piecing together the entire molecular skeleton by observing long-range couplings, such as from the protons on C2 to the ester carbonyl carbon.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₈O₃. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and analyzing volatile compounds like this compound. The compound is first vaporized and passed through a GC column for separation before entering the mass spectrometer for ionization and detection. The resulting mass spectrum shows the molecular ion peak and various fragment ions.

The NIST Mass Spectrometry Data Center reports a GC-MS spectrum for this compound, with characteristic fragment ions. nih.gov The fragmentation is driven by the presence of the ketone and ester functional groups.

Major Fragments in the Mass Spectrum of this compound nih.gov

m/z Identity/Proposed Fragment
101 [CH₃CH₂COCH(CH₂CH₃)]⁺
57 [CH₃CH₂CO]⁺ (Propionyl cation)

The base peak at m/z 57 is likely the stable propionyl cation formed by cleavage alpha to the ketone. The peak at m/z 101 corresponds to a McLafferty-type rearrangement or cleavage of the ester group. The m/z 29 peak represents a simple ethyl cation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the calculated exact mass is 186.125594432 Da. nih.gov An HRMS measurement yielding a mass extremely close to this value would definitively confirm the molecular formula C₁₀H₁₈O₃, ruling out other possible isobaric compounds and providing the ultimate confirmation of the compound's identity when combined with NMR data.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound. In an MS/MS experiment, the molecular ion ([M]+•) or a specific fragment ion, generated in the initial mass spectrometry stage, is selected and subjected to further fragmentation. This process, known as collision-induced dissociation (CID), creates a series of product ions that provide detailed information about the molecule's structure and connectivity.

For this compound (molar mass: 186.25 g/mol ), the fragmentation pattern is dictated by the presence of its two carbonyl functional groups (a ketone and an ester). nih.gov The primary cleavage sites are the C-C bonds adjacent to these carbonyls, a process known as alpha-cleavage. libretexts.org Analysis of GC-MS data reveals several key fragments that are instrumental in confirming the compound's structure. nih.gov For instance, the cleavage between the carbonyl group of the ketone and the adjacent carbon atom is a dominant fragmentation pathway. libretexts.org

The interpretation of the fragmentation pattern allows for the unambiguous identification of the different structural components of the molecule. While tandem mass spectrometry is particularly useful for distinguishing between compounds with similar fragmentation patterns, standard GC-MS analysis already provides significant structural clues.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway Source
186[C₁₀H₁₈O₃]⁺•Molecular Ion (M⁺•) nih.gov
141[M - OC₂H₅]⁺Loss of the ethoxy group from the ester functionality. libretexts.org
129[M - CH₃CH₂CO]⁺Alpha-cleavage at the ketone, with loss of a propionyl radical. libretexts.org
101[CH(CH₂CH₃)CH₂CO]⁺Resulting from the loss of the ethoxy group and subsequent rearrangement or cleavage. nih.gov
57[CH₃CH₂CO]⁺Propionyl cation resulting from alpha-cleavage at the ketone. This is often a base peak. nih.govlibretexts.org
29[CH₃CH₂]⁺Ethyl cation, a common fragment from the ethyl groups. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. nih.gov By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's bonds.

A defining feature in the IR spectrum of this compound is the presence of two distinct carbonyl (C=O) stretching absorptions, corresponding to the ketone and ester functional groups.

Ester C=O Stretch: The ester carbonyl typically absorbs at a higher frequency than a simple ketone, generally in the range of 1735-1750 cm⁻¹. docbrown.info This is due to the electron-withdrawing effect of the adjacent oxygen atom.

Ketone C=O Stretch: The ketone carbonyl group is expected to show a strong absorption band in the region of 1715-1725 cm⁻¹. The presence of two separate, strong peaks in this region is a clear indicator of the β-keto ester structure.

Additionally, the ester group exhibits a characteristic C-O stretching vibration, which appears as a strong band in the fingerprint region, typically between 1250-1230 cm⁻¹. docbrown.inforesearchgate.net

The analysis of stretching and bending modes for O-H and C-H bonds provides further structural confirmation.

O-H Stretching: A significant diagnostic feature for pure this compound is the absence of a broad absorption band in the 3200-3600 cm⁻¹ region. pressbooks.pub The presence of such a band would indicate contamination with hydroxyl-containing compounds like alcohols or carboxylic acids, which can arise from hydrolysis. docbrown.info

C-H Stretching and Bending: The molecule contains numerous sp³-hybridized C-H bonds within its ethyl and hexanoate (B1226103) backbone. These give rise to characteristic stretching vibrations typically observed in the 2850-2960 cm⁻¹ range. researchgate.netpressbooks.pub Corresponding C-H bending vibrations can also be observed at lower wavenumbers in the fingerprint region of the spectrum.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Source
C=O StretchEster1735 - 1750Strong docbrown.info
C=O StretchKetone1715 - 1725Strong libretexts.org
C-H StretchAlkane (sp³)2850 - 2960Medium to Strong researchgate.netpressbooks.pub
C-O StretchEster1230 - 1250Strong docbrown.inforesearchgate.net
O-H StretchAlcohol/Carboxylic AcidAbsent (from pure sample)(Broad) pressbooks.pub

Chromatographic Techniques for Purity Assessment and Separation

Gas chromatography is the premier technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound and any potential impurities. nih.govresearchgate.net The purity of a sample can be determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

GC is also highly effective for isomer analysis. Structural isomers, such as Ethyl 4-ethyl-3-oxohexanoate, will likely have different retention times on a standard GC column due to subtle differences in polarity and boiling point. nih.gov Advanced techniques like multidimensional gas chromatography (GC-GC or GCxGC) can provide even greater resolving power, which is crucial for separating complex mixtures of similar compounds, such as those found in natural product extracts or flavor and fragrance analysis. embrapa.br

While GC is often preferred for this compound, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for preparative scale separations or for compounds that may be thermally unstable. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, can be employed for purity assessment.

A critical application of HPLC for this compound is chiral separation. The carbon atom at position 3 is a stereocenter, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. To separate them, a specialized chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving the enantiomers of a broad range of chiral compounds, including various esters and ketones. mdpi.com This separation is crucial in fields like pharmaceutical development and flavor chemistry, where different enantiomers can exhibit distinct biological activities or sensory properties.

Technique Primary Application Key Information Provided Source
Gas Chromatography (GC) Purity assessment and isomer separationRetention time, quantitative purity data, separation of structural isomers. embrapa.brnih.gov
GC-Mass Spectrometry (GC-MS) Identification and quantificationConfirms molecular weight and structure through fragmentation patterns. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Chiral separation and analysisSeparation and quantification of individual enantiomers using a chiral stationary phase. mdpi.com

Derivativatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is more suitable for a specific analytical technique. gcms.czsigmaaldrich.com In the context of this compound, derivatization can be employed to improve its volatility for gas chromatography (GC), enhance its ionization efficiency for mass spectrometry (MS), and increase its detectability by introducing specific functional groups. gcms.czjfda-online.com

Several derivatization strategies can be applied to β-keto esters like this compound, primarily targeting the active hydrogen on the α-carbon and the keto and ester functional groups. libretexts.org These methods include silylation, acylation, and the formation of enol ethers or oximes. gcms.czgoogle.comwikipedia.orgwikipedia.org

Silylation

Silylation involves the replacement of an active hydrogen atom with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. gcms.czwikipedia.org This process reduces the polarity of the molecule and decreases hydrogen bonding, thereby increasing its volatility and thermal stability, which is advantageous for GC analysis. gcms.cz For this compound, silylation would likely occur at the α-carbon, and potentially at the enol tautomer, to form a silyl enol ether. wikipedia.orgscripps.edu

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The reaction is typically carried out by heating the analyte with the silylating reagent. sigmaaldrich.com

Table 1: Silylation Agents for Derivatization

Reagent Abbreviation Common Catalyst Key Features
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA TMCS Commonly used for creating TMS derivatives, increasing volatility for GC analysis. sigmaaldrich.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA --- A strong silylating agent.

This table is generated based on common laboratory practices and may not reflect specific experimental data for this compound.

Acylation

Acylation is the process of introducing an acyl group into a molecule. For β-keto esters, this can serve to protect the enol form or to introduce a functionality that enhances detection. gcms.cz Fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), are often used to create fluoroacyl derivatives. jfda-online.com These derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD) in GC. jfda-online.com

Table 2: Acylation Reagents for Derivatization

Reagent Abbreviation Derivative Formed Analytical Advantage
Trifluoroacetic anhydride TFAA Trifluoroacetyl Enhances volatility and detectability by ECD. jfda-online.com
Pentafluoropropionic anhydride PFPA Pentafluoropropionyl Similar to TFAA, provides high sensitivity with ECD.

This table is generated based on common laboratory practices and may not reflect specific experimental data for this compound.

Formation of Enol Ethers

Enol ethers are formed by the reaction of the enol or enolate of a carbonyl compound with an alkylating agent. wikipedia.org In the case of this compound, the formation of an enol ether would involve the reaction of its enolate form. These derivatives can be more stable and provide different chromatographic behavior compared to the parent compound. wikipedia.org The formation of silyl enol ethers, as mentioned under silylation, is a prominent example of this strategy. wikipedia.org

Formation of Oximes

The ketone functional group in this compound can react with hydroxylamine (B1172632) or its derivatives to form oximes. google.comclockss.org This derivatization can be useful for several reasons. It can improve the chromatographic properties of the compound and can also be used for structural confirmation, as the mass spectrum of the oxime derivative will be distinct from the parent compound. google.com The reaction is typically carried out by treating the keto ester with hydroxylamine hydrochloride in a suitable solvent. google.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N,O-bis(trimethylsilyl)trifluoroacetamide
N-methyl-N-(trimethylsilyl)trifluoroacetamide
Trifluoroacetic anhydride
Trimethylchlorosilane
Pentafluoropropionic anhydride
Heptafluorobutyric anhydride
Hydroxylamine

Theoretical and Computational Investigations of Ethyl 3 Ethyl 4 Oxohexanoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations can provide valuable insights into a compound's stability, reactivity, and physical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is often employed to determine optimized molecular geometries and various electronic properties.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are known for their high accuracy, albeit at a greater computational cost compared to DFT.

Similar to the case with DFT, no specific ab initio computational studies on Ethyl 3-ethyl-4-oxohexanoate have been found in the existing literature. Such studies would be invaluable for providing a benchmark for other computational methods and for a precise understanding of its electronic structure.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape and the relative energies of different conformers is crucial for predicting the most stable forms of a molecule and its behavior in various environments.

There are no published studies detailing the conformational analysis and energy landscapes of this compound. Such an analysis would typically involve systematically rotating the flexible bonds within the molecule and calculating the energy of each resulting conformation to identify the global and local energy minima.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

While experimental spectral data for this compound exists in databases like PubChem, computational studies that predict and correlate these properties with experimental values are absent from the scientific literature. nih.gov

Predicted NMR Chemical Shifts and Coupling Constants

The prediction of NMR spectra through computational means has become a valuable tool in chemical research. rsc.orgnih.gov However, no specific studies have been published that report the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound.

Calculated IR Vibrational Frequencies

Computational chemistry can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This can help in assigning the various vibrational modes of the molecule.

To date, there are no published research articles that provide calculated IR vibrational frequencies for this compound and compare them with experimental data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. For a compound like this compound, which is a β-keto ester, a key reaction of interest is its formation via a Claisen condensation or related C-C bond-forming reactions. geeksforgeeks.orglibretexts.orgmasterorganicchemistry.com Computational methods can map out the entire reaction pathway, identifying intermediates and transition states, thus providing a comprehensive picture of the reaction mechanism.

The heart of understanding any chemical reaction's kinetics and mechanism lies in characterizing its transition state (TS) — the highest energy point along the reaction coordinate. acs.org For the formation of this compound, likely through a Claisen-type condensation, density functional theory (DFT) is a powerful method to locate and characterize the transition state. researchgate.netacs.org

Calculations would typically involve identifying the transition state structure for the nucleophilic attack of an enolate on an ester carbonyl group. libretexts.org The energy of this transition state relative to the reactants determines the activation energy of the reaction, a critical factor in its rate. For instance, in related Claisen rearrangements, computational studies have been used to determine the preference for chair versus boat transition states, revealing that steric interactions can be a deciding factor. acs.orgacs.org A hypothetical transition state calculation for a reaction involving a β-keto ester is presented in Table 1.

Table 1: Hypothetical Transition State Calculation Data for a β-Keto Ester Reaction

ParameterValueMethod
Reaction TypeClaisen CondensationDFT (B3LYP/6-31G*)
Reactant Energy-550.123 HartreesDFT
Transition State Energy-550.089 HartreesDFT
Activation Energy (ΔE‡)21.3 kcal/molCalculated
Imaginary Frequency-350 cm⁻¹Frequency Calculation
Key Bond Distance (C-C forming)2.1 ÅGeometry Optimization

This table is illustrative and does not represent experimentally verified data for this compound.

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, provides a pathway that connects the transition state to the reactants and products. numberanalytics.comarxiv.orgnih.gov This allows for a detailed visualization of the geometric changes that occur during the reaction. For the synthesis of this compound, mapping the reaction coordinate would illustrate the C-C bond formation and the subsequent departure of the leaving group. geeksforgeeks.org

The reaction coordinate is a mathematical representation of the progress of a chemical reaction. numberanalytics.com By mapping this coordinate, researchers can gain insights into the mechanism, including the identification of rate-determining steps. numberanalytics.com For complex reactions, machine learning techniques are increasingly being used to identify and quantify the reaction coordinate from simulation trajectories. chemrxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and interactions with other molecules like enzymes. acs.orgresearchgate.netnih.govnih.govacs.orgnih.gov For this compound, MD simulations could be particularly useful in understanding its behavior in different environments.

For instance, if this compound were to be considered as a model substrate for an enzyme, MD simulations could be employed to study the enzyme-substrate interactions. nih.govnih.gov These simulations can reveal how the substrate binds to the active site, the conformational changes that occur upon binding, and the role of specific amino acid residues in catalysis. nih.govacs.org Such studies are crucial for understanding enzyme mechanisms and for the rational design of inhibitors. mdpi.com

MD simulations can also be used to study the behavior of this compound in solution, providing information on its solvation and conformational preferences. acs.orgresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a compound to its activity, in this case, its chemical reactivity or physical interactions. nih.govacs.orgu-tokyo.ac.jpnih.govjetjournal.usrsc.org A QSAR model for a series of β-keto esters, including this compound, could be developed to predict their reactivity in a particular reaction, such as hydrolysis or enolate formation.

The descriptors used in such a QSAR model would be calculated from the molecular structure and could include electronic properties (like atomic charges and frontier molecular orbital energies), steric parameters, and hydrophobicity. nih.gov For example, a QSAR study on the hydrolysis of esters found that the charge on the amide nitrogen, the lipophilicity (log P), and the nucleophilic frontal density were important descriptors. nih.gov

A hypothetical QSAR model for the reactivity of β-keto esters is presented in Table 2.

Table 2: Hypothetical QSAR Model for β-Keto Ester Reactivity

DescriptorCoefficientp-value
LogP0.45<0.05
LUMO Energy-1.23<0.01
Steric Hindrance Parameter (Es)-0.87<0.05
Model Statistics
0.85
0.78

This table is illustrative and does not represent experimentally verified data for this compound.

Such a model could be used to predict the reactivity of new, unsynthesized β-keto esters, thereby guiding experimental efforts.

Applications in Advanced Organic Synthesis and Industrial Chemical Processes

Building Block for Complex Organic Molecules

The utility of a chemical compound as a building block is determined by its ability to participate in reactions that form the skeletons of more complex molecules. For Ethyl 3-ethyl-4-oxohexanoate, its potential lies in the reactivity of its functional groups.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. They are fundamental to medicinal chemistry and materials science. Ketoesters are common precursors for a wide variety of heterocycles, such as pyrazoles, pyrimidines, and pyridines, through condensation reactions with dinucleophiles. However, a detailed review of scientific literature and chemical databases reveals no specific, documented examples of this compound being used as a starting material for the synthesis of heterocyclic compounds.

Precursor for Chirally Enriched Molecules

The presence of a ketone in this compound introduces a prochiral center, which could theoretically be reduced asymmetrically to create a chiral alcohol. Such transformations are valuable for producing enantiomerically enriched molecules, which are crucial in the pharmaceutical industry. Despite this potential, there are no specific studies or reported methods in the reviewed literature that demonstrate the use of this compound as a precursor for chirally enriched molecules.

Role in Multi-Step Synthesis of Specialty Chemicals

Specialty chemicals are produced for specific applications and often require multi-step synthetic sequences. The bifunctional nature of this compound makes it a potential intermediate in such syntheses, where its ketone and ester groups could be manipulated sequentially. A thorough search of patents and research articles did not yield any specific instances where this compound is explicitly mentioned as an intermediate in the multi-step synthesis of a particular specialty chemical.

Advanced Materials Science Applications (e.g., polymer precursors)

Molecules with functional groups like esters and ketones can sometimes serve as monomers or precursors for polymers. The ester group could potentially undergo transesterification polymerization, while the ketone offers a site for other modifications. Nevertheless, there is no available data or research that points to the application of this compound in advanced materials science, including as a polymer precursor.

Research Reagent in Method Development for New Chemical Processes

New synthetic methodologies often use model substrates to test and optimize reaction conditions. While β-ketoesters are frequently employed for this purpose, there are no specific research articles that cite this compound as the reagent of choice in the development of new chemical processes.

Compound Information

PropertyValue
IUPAC Name This compound nih.gov
Molecular Formula C₁₀H₁₈O₃ nih.gov
Molecular Weight 186.25 g/mol nih.gov
CAS Number 61454-96-4 nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of β-keto esters often involves classic condensation reactions which may present environmental and efficiency challenges. Future research must prioritize the development of more sustainable and innovative synthetic routes. A primary challenge is to move beyond conventional methods towards greener alternatives that offer high atom economy, use non-toxic reagents, and operate under milder conditions.

Key research avenues include:

Biocatalysis: Employing enzymes, such as lipases, for the synthesis of esters is a promising sustainable approach. Research into the enzymatic synthesis of related compounds like ethyl hexanoate (B1226103) has shown success using immobilized lipases in solvent-free systems or green solvents like n-hexane. researchgate.netmdpi.com Investigating specific enzymes that can accommodate the steric bulk of Ethyl 3-ethyl-4-oxohexanoate would be a significant step forward.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could lead to higher yields and purity.

Mechanochemistry: This solvent-free technique uses mechanical force to induce chemical reactions, drastically reducing solvent waste and often improving reaction rates. Its application to the synthesis of β-keto esters is an underexplored but potentially high-impact area.

Table 1: Potential Sustainable Synthetic Routes for this compound

Methodology Potential Advantages Key Research Challenge
Biocatalysis High selectivity, mild conditions, biodegradable catalysts. Identifying or engineering an enzyme with high activity and stability for the specific substrate.
Flow Chemistry Enhanced process control, improved safety, seamless scalability. Optimizing reactor design and reaction conditions for multi-step syntheses.
Mechanochemistry Reduced or no solvent use, potential for novel reactivity. Understanding reaction mechanisms and ensuring efficient mixing and energy transfer.

Exploration of Underutilized Reactivity Pathways

The structure of this compound, featuring a ketone, an ester, and an acidic α-carbon, offers a rich landscape for chemical transformations that remains largely untapped. Future studies should focus on leveraging this multifunctionality to construct complex molecular architectures.

Multicomponent Reactions (MCRs): Designing one-pot reactions involving this compound and multiple other reactants can rapidly generate molecular diversity. Studies on related compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate show its utility in MCRs to produce complex heterocyclic systems. researchgate.net

Asymmetric Transformations: The chiral center at the C3 position presents an opportunity for developing stereoselective reactions. Research could focus on asymmetric hydrogenation of the ketone or enantioselective alkylation at the α-position to yield optically pure products.

Domino Reactions: Investigating domino or cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, could provide efficient pathways to polycyclic structures.

Integration of Advanced Catalysis for Enhanced Efficiency and Selectivity

Catalysis is central to modern organic synthesis, and its application to this compound is critical for unlocking its potential. While classical base- or acid-catalyzed reactions are known, the future lies in more sophisticated catalytic systems.

Organocatalysis: The use of small organic molecules as catalysts can offer unique selectivity profiles, particularly in asymmetric synthesis, while avoiding the cost and toxicity of heavy metals.

Nanocatalysis: Catalysts based on magnetic nanoparticles, such as nano-Fe3O4, offer high surface area and easy separation and recyclability. Their successful use in related Knoevenagel condensations suggests their potential applicability here. oiccpress.com

Dual Catalysis: Combining two different types of catalysts (e.g., a metal catalyst and an organocatalyst) in a single pot can enable novel transformations that are not possible with either catalyst alone.

Table 2: Comparison of Advanced Catalytic Approaches

Catalytic System Primary Advantage Research Focus for this compound
Organocatalysis Metal-free, high stereoselectivity. Asymmetric Michael additions and aldol (B89426) reactions.
Nanocatalysis High activity, catalyst recyclability. Efficient condensation and coupling reactions under mild conditions. oiccpress.com
Dual Catalysis Enables novel, complex transformations. Synergistic catalysis for one-pot synthesis of complex derivatives.

Expanding Theoretical Predictions for Complex Reaction Systems

Computational chemistry provides powerful tools for predicting reactivity, elucidating reaction mechanisms, and designing new experiments. For a molecule like this compound, theoretical studies can guide synthetic efforts and prevent costly trial-and-error experimentation.

Future research should involve:

Density Functional Theory (DFT) Calculations: To model reaction pathways, predict transition state energies, and understand the origins of selectivity in catalytic reactions.

Molecular Dynamics (MD) Simulations: To study enzyme-substrate interactions in biocatalytic processes, helping to explain or predict substrate specificity.

COSMO-RS (Conductor-like Screening Model for Realistic Solvents): This model can predict the solubility of the compound in various "green" solvents, aiding in the design of sustainable reaction and purification protocols, as has been demonstrated for other lipid-based esters. mdpi.com

Designing New Derivatized Analogs for Specific Synthetic Targets

This compound is a valuable scaffold for the creation of new chemical entities with tailored properties. Its structural motifs are found in various biologically active molecules and functional materials.

Strategic derivatization could include:

Pharmaceutical Intermediates: Related β-keto esters like Ethyl 3-oxohexanoate (B1246410) serve as building blocks in pharmaceutical synthesis. chemimpex.com By reacting the ketone or the α-position, it is possible to synthesize heterocyclic derivatives (e.g., pyrimidines, pyrazoles) of potential medicinal interest.

Flavor and Fragrance Compounds: The parent compound and its simpler analog, ethyl 3-oxohexanoate, are noted for their fruity aromas. chemimpex.comsigmaaldrich.com Derivatization could lead to a palette of new flavor and fragrance agents with unique sensory profiles.

Polymer Science: The ester and ketone functionalities can be used as handles for polymerization or for incorporation into specialty polymers to modify their properties. chemimpex.com

Addressing Scalability and Environmental Impact in Industrial Applications

The transition from a laboratory-scale synthesis to industrial production presents significant challenges related to cost, safety, and environmental impact. For this compound to have commercial relevance, these issues must be addressed proactively.

Key challenges include:

Process Intensification: Developing integrated processes, such as reactive distillation, can improve efficiency by combining reaction and separation into a single unit, as seen in the production of ethyl acetate. mdpi.com

Catalyst Lifecycle: For processes involving precious metal or complex catalysts, efficient recovery and reactivation protocols are essential for economic viability.

Waste Valorization: Identifying uses for byproducts or developing processes that minimize waste generation is a core principle of green chemistry that must be applied to any large-scale synthesis of this compound. A successful example is the industrial production of ethyl ethanoate, which has been optimized for high purity and minimal waste through advanced catalysis and purification schemes. dur.ac.uk

Q & A

Q. What safety protocols should be prioritized when handling Ethyl 3-ethyl-4-oxohexanoate in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety measures, including:
  • Wearing PPE (protective goggles, gloves, lab coats, and masks) to avoid dermal/ocular exposure or inhalation .
  • Conducting reactions in fume hoods or gloveboxes if toxic byproducts (e.g., volatile organic compounds) are anticipated .
  • Segregating chemical waste post-experiment and collaborating with certified disposal agencies to mitigate environmental risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the ester and ketone groups (¹H/¹³C NMR).
  • Infrared Spectroscopy (IR) : To identify carbonyl (C=O) and ester (C-O) functional groups.
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
  • Chromatography (HPLC/GC) : To assess purity and isolate intermediates.
    Researchers should cross-reference spectral data with computational predictions (e.g., DFT calculations) and established databases to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of this compound during synthesis?

  • Methodological Answer : Systematic optimization involves:
  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or enzymatic catalysts to improve esterification efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., THF) may enhance ketone stability, while reflux conditions can accelerate reaction kinetics.
  • Temperature Control : Gradual heating (40–60°C) minimizes side reactions like premature oxidation or decomposition.
  • In-line Monitoring : Use FTIR or HPLC to track reaction progress and adjust parameters in real-time .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
  • Conformational Sampling : Perform molecular dynamics simulations to account for rotational isomers.
  • Solvent Modeling : Incorporate implicit/explicit solvent models in computational studies (e.g., COSMO-RS).
  • Hybrid Techniques : Validate NMR chemical shifts using composite methods (e.g., GIAO-DFT) and benchmark against crystallographic data if available .

Q. How can the pharmacological potential of this compound derivatives be evaluated systematically?

  • Methodological Answer : A tiered approach is recommended:
  • In Silico Screening : Use molecular docking to assess binding affinity with target enzymes (e.g., cyclooxygenase).
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC/MBC) or cytotoxicity using cell lines (e.g., MTT assay).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., alkyl chain length, electron-withdrawing groups) to correlate structural features with bioactivity.
  • Mechanistic Studies : Employ fluorescence quenching or stopped-flow kinetics to probe enzyme inhibition pathways .

Data Presentation Guidelines

  • Raw Data : Store large datasets (e.g., NMR spectra, HPLC chromatograms) in appendices, citing key processed data in the main text .
  • Figures/Tables : Include only essential graphics (e.g., reaction schemes, dose-response curves) with descriptive captions and error bars to highlight reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.